molecular formula C8H17N3O B13336648 3-(Methoxymethyl)piperidine-1-carboximidamide

3-(Methoxymethyl)piperidine-1-carboximidamide

Cat. No.: B13336648
M. Wt: 171.24 g/mol
InChI Key: PCXBTTCUWUAWLD-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)piperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxymethyl group and a carboximidamide group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with methoxymethylating agents and carboximidamide precursors. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-(Methoxymethyl)piperidine-1-carboximidamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival pathways. The compound binds to these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)piperidine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

3-(methoxymethyl)piperidine-1-carboximidamide

InChI

InChI=1S/C8H17N3O/c1-12-6-7-3-2-4-11(5-7)8(9)10/h7H,2-6H2,1H3,(H3,9,10)

InChI Key

PCXBTTCUWUAWLD-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C(=N)N

Origin of Product

United States

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